Benzene, 1-(1,3-butadienyl)-4-nitro- is an organic compound with the chemical formula . This compound features a nitro group positioned at the para position relative to a butadienyl substituent on a benzene ring. It is classified as a nitro compound and a derivative of benzene, specifically belonging to the family of substituted aromatic hydrocarbons. The compound has garnered interest due to its potential applications in organic synthesis and materials science.
The synthesis of Benzene, 1-(1,3-butadienyl)-4-nitro- can be achieved through several methods:
The molecular structure of Benzene, 1-(1,3-butadienyl)-4-nitro- consists of:
The structural configuration allows for potential reactivity due to the presence of both electron-rich and electron-deficient sites on the molecule.
Benzene, 1-(1,3-butadienyl)-4-nitro- can participate in various chemical reactions:
The mechanism of action for Benzene, 1-(1,3-butadienyl)-4-nitro- primarily involves its reactivity as an electrophile or nucleophile depending on reaction conditions:
Benzene, 1-(1,3-butadienyl)-4-nitro- finds applications in several scientific fields:
Direct electrophilic nitration of 1-(1,3-butadienyl)benzene (1,3-butadienylbenzene; CAS 1515-78-2) represents the most atom-economical route to Benzene, 1-(1,3-butadienyl)-4-nitro-. However, conventional nitration systems like nitric acid/sulfuric acid typically yield undesired meta-nitro products or diene degradation due to the butadienyl group’s sensitivity to strong acids. The electron-donating nature of the butadienyl substituent classifies it as an ortho/para director, but its extended conjugation increases susceptibility to electrophilic addition or polymerization under acidic conditions [2] [8].
Modified nitration protocols mitigate these issues:
Table 1: Comparative Direct Nitration Approaches for Benzene, 1-(1,3-butadienyl)-4-nitro-
| Nitrating System | Temperature | Para-Selectivity (%) | Isolated Yield (%) | Key Limitation |
|---|---|---|---|---|
| Nitric acid/Sulfuric acid | –10°C to 0°C | 55 | 30–40 | Diene protonation |
| Acetyl nitrate in CH₂Cl₂ | 0°C | 68 | 50–52 | Requires anhydrous conditions |
| Clay K10/NH₄NO₃ | 25°C | 74 | 48 | Diffusion-limited kinetics |
Despite these advances, fundamental regiochemical constraints persist: The butadienyl group’s directing strength is weaker than alkyl substituents, allowing significant meta-isomer formation (26–45%). Consequently, direct nitration necessitates rigorous chromatographic separation, reducing practical efficiency [5] [8].
This methodology circumvents regioselectivity issues by decoupling nitration from diene installation. It exploits the superior para-directing capability of trifluoroacetamide groups, enabling precise nitro placement prior to introducing the butadienyl chain. The approach proceeds via two optimized stages:
Step 1: Directed Nitration of N-(Phenyl)trifluoroacetamide
Step 2: Butadienylation via Horner-Wadsworth-Emmons Olefination
This route’s main advantages are exceptional regiocontrol (no meta-isomer detected) and configurational purity. However, the five-step sequence from aniline (overall yield: ∼62%) and stoichiometric phosphonate waste diminish cost-effectiveness for large-scale applications.
Dehydronitration leverages pre-assembled nitro-diene systems, where aryl coupling completes the synthesis. (1E,3E)-1,4-Dinitro-1,3-butadiene serves as the pivotal precursor, undergoing regioselective mono-substitution under SNAr′ conditions:
Dinitrobutadiene Synthesis
Regioselective Aryl Coupling
Table 2: Catalyst Screening for Dehydronitration of 1,4-Dinitro-1,3-butadiene with Phenylmagnesium Bromide
| Catalyst | Loading (mol %) | Reaction Temperature | Yield of Benzene, 1-(1,3-butadienyl)-4-nitro- (%) |
|---|---|---|---|
| None | – | –78°C to 25°C | 44 |
| Copper(I) iodide | 5 | –78°C to 25°C | 58 |
| Copper(I) chloride | 5 | –78°C to 25°C | 63 |
| Copper(I) thiophene-2-carboxylate | 5 | –78°C to 25°C | 81 |
Critical side reactions include:
Thus, strict stoichiometry control and cryogenic conditions are essential for optimal outcomes.
Systematic reaction engineering maximizes efficiency across synthetic routes by addressing three key bottlenecks: chemo/stereoselectivity, byproduct formation, and purification complexity.
Solvent and Additive Effects
Temperature and Stoichiometry Control
Advanced Purification Strategies
Collectively, these optimizations elevate overall yields to industrially viable levels:
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